molecular formula C24H31N3O6 B12431238 Thalidomide-NH-C10-COOH

Thalidomide-NH-C10-COOH

Cat. No.: B12431238
M. Wt: 457.5 g/mol
InChI Key: ZVXZSTZZOBYFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C10-COOH involves the conjugation of a Thalidomide-based von Hippel-Lindau (VHL) ligand with a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. custom synthesis services are available to provide the compound for scientific research and drug development purposes .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-C10-COOH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Properties

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

IUPAC Name

11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoic acid

InChI

InChI=1S/C24H31N3O6/c28-19-14-13-18(22(31)26-19)27-23(32)16-10-9-11-17(21(16)24(27)33)25-15-8-6-4-2-1-3-5-7-12-20(29)30/h9-11,18,25H,1-8,12-15H2,(H,29,30)(H,26,28,31)

InChI Key

ZVXZSTZZOBYFRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.